molecular formula C22H30N4 B5995445 4-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]-N,N-dimethylaniline CAS No. 6069-88-1

4-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]-N,N-dimethylaniline

Cat. No.: B5995445
CAS No.: 6069-88-1
M. Wt: 350.5 g/mol
InChI Key: ZTVGLYQXLJPIDF-UHFFFAOYSA-N
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Description

4-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]-N,N-dimethylaniline is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]-N,N-dimethylaniline typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]-N,N-dimethylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 4-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]-N,N-dimethylaniline is unique due to its specific structural features, which confer distinct biological and chemical properties. Its piperazine moiety, combined with the dimethylphenyl and dimethylaniline groups, provides a versatile framework for various applications in research and industry.

Properties

IUPAC Name

4-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4/c1-18-5-8-21(19(2)15-18)17-25-11-13-26(14-12-25)23-16-20-6-9-22(10-7-20)24(3)4/h5-10,15-16H,11-14,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVGLYQXLJPIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362275
Record name 4-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6069-88-1
Record name 4-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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